(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one
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Overview
Description
“(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one” appears to be a complex organic compound. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a quinoline moiety (another heterocyclic compound with a fused pyridine and benzene ring), and a methoxy group (an ether with a methyl group attached).
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, compounds like this are typically synthesized in a multi-step process involving various organic reactions.Molecular Structure Analysis
The molecular structure would likely show conjugation and aromaticity due to the presence of the benzofuran and quinoline moieties. The Z-configuration indicates the relative positions of the hydroxy and methoxy groups.Chemical Reactions Analysis
Again, without specific data, it’s difficult to predict the exact reactions this compound would undergo. However, it might be susceptible to reactions typical of ethers, ketones, and aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of aromatic rings.Scientific Research Applications
Chemical Structure and Properties
The compound (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is related to structures studied for their unique chemical properties. For example, similar compounds have been examined for their crystal structures and intermolecular interactions, such as in the study of quininium tetrachloridozinc(II) (Chen, 2009).
Synthesis and Derivatives
The synthesis and derivatives of related benzofuran compounds have been explored for their potential applications. For instance, studies have been conducted on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from similar starting materials (Luo et al., 2005). These processes include cyclization, rearrangement, and ring expansion, indicating the compound's potential in complex organic synthesis.
Potential in Medicinal Chemistry
Compounds with structural similarities have been studied for their potential in medicinal chemistry. For example, a study focused on the synthesis of a PET probe for imaging the enzyme PIM1, using a structurally related benzofuran compound (Gao et al., 2013). This indicates the relevance of such compounds in the development of diagnostic tools in medical research.
Application in Material Science
Research on related benzofuran compounds has extended into material science. Studies have been conducted on the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, which include benzofuran structures (Sakurai et al., 2003). These studies reveal the potential of such compounds in the development of new materials with specific light-responsive properties.
Corrosion Inhibition
Benzofuran derivatives have been explored for their use in corrosion inhibition. A study on the corrosion protection of carbon steel using benzimidazol-2-ones substituted 8-hydroxyquinoline derivatives, which are structurally similar, highlights this potential application (Faydy et al., 2019).
Safety And Hazards
Without specific data, it’s hard to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area (e.g., as a drug), further studies would likely focus on optimizing its properties and assessing its safety and efficacy.
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(8-methoxyquinolin-2-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-23-15-4-2-3-11-5-6-12(20-18(11)15)9-17-19(22)14-8-7-13(21)10-16(14)24-17/h2-10,21H,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLQRITLBCBDK-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one |
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